![molecular formula C18H26O4 B1148255 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate CAS No. 297182-84-4](/img/structure/B1148255.png)
2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate” is a complex organic compound. It contains a carboxyl functional group (CO2H), which is a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .Molecular Structure Analysis
Esters, like “this compound”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The presence of a cis-double bond significantly lowers the melting point of a compound .Chemical Reactions Analysis
Reactions at the benzylic position can be significant for such compounds. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . Also, carboxylic acids can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Physical and Chemical Properties Analysis
Carboxylic acids, like “this compound”, are weak acids. They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate involves the esterification of 2-hydroxybenzoic acid with 3,7-dimethyloctanol and subsequent reaction with phosgene to form the final product.", "Starting Materials": [ "2-hydroxybenzoic acid", "3,7-dimethyloctanol", "phosgene", "pyridine", "dichloromethane", "triethylamine", "dimethylformamide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Esterification of 2-hydroxybenzoic acid with 3,7-dimethyloctanol in the presence of pyridine and dichloromethane to form 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoic acid.", "Step 2: Conversion of 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoic acid to its acid chloride using thionyl chloride and dimethylformamide.", "Step 3: Reaction of the acid chloride with phosgene in the presence of triethylamine and dichloromethane to form 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with dichloromethane.", "Step 5: Drying of the organic layer with sodium sulfate and evaporation of the solvent to obtain the final product." ] } | |
CAS-Nummer |
297182-84-4 |
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(3,7-dimethyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XPCHWFUSMLQKRO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Kanonische SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester; Phthalic Acid Mono(3,7-dimethyloctyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





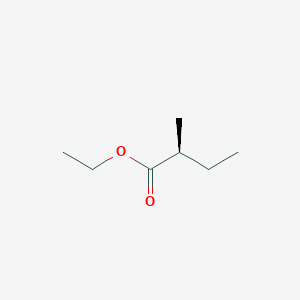
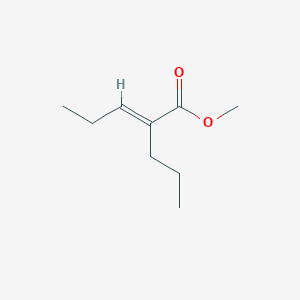
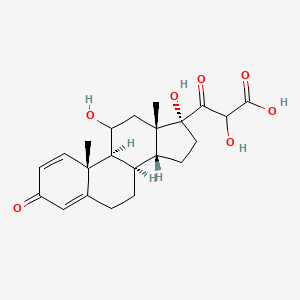
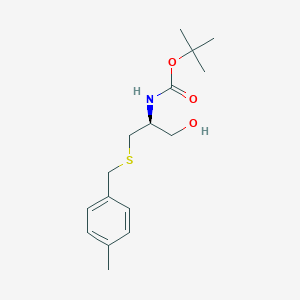
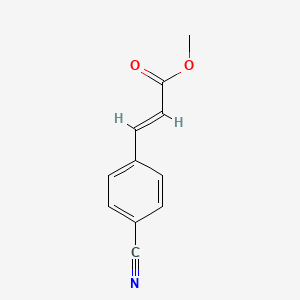
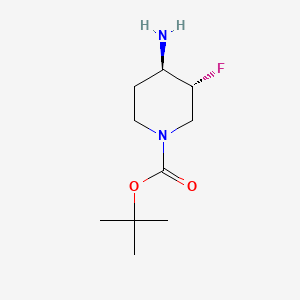
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)
